molecular formula C24H25ClN6O2 B10868460 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10868460
M. Wt: 464.9 g/mol
InChI Key: NBDLTSSHWJSBMO-UHFFFAOYSA-N
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Description

7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine derivatives and appropriate alkylating agents.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the reaction.

    Attachment of the Benzyl and Chlorophenyl Groups: These groups are typically introduced through Friedel-Crafts alkylation reactions, using benzyl chloride and 3-chlorophenyl derivatives as starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting the chlorine atom to a hydrogen atom.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxides, while reduction of the chlorophenyl group may produce a phenyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential interactions with enzymes and receptors. Its ability to bind to specific biological targets makes it a candidate for drug development.

Medicine

In medicine, 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with biological pathways.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-8-[4-(2-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the chlorine atom on the phenyl ring, for example, can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

IUPAC Name

7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H25ClN6O2/c1-27-21-20(22(32)28(2)24(27)33)31(16-17-7-4-3-5-8-17)23(26-21)30-13-11-29(12-14-30)19-10-6-9-18(25)15-19/h3-10,15H,11-14,16H2,1-2H3

InChI Key

NBDLTSSHWJSBMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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